5,11,14,17-Eicosatetraenoic acid

anti-proliferative activity omega-3 fatty acid cell proliferation assay

5,11,14,17-Eicosatetraenoic acid (CAS 2271-31-0) is a C20:4 polyunsaturated fatty acid (PUFA) belonging to the eicosatetraenoic acid isomer family. Under this CAS registry, the compound is indexed as the all-cis (5c,11c,14c,17c) configuration, commonly known as juniperonic acid.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
CAS No. 2271-31-0
Cat. No. B1240101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,11,14,17-Eicosatetraenoic acid
CAS2271-31-0
Synonyms5,11,14,17-eicosatetraenoic acid
5c,11c,14c,17c-eicosatetraenoic acid
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCC=CCCCC(=O)O
InChIInChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,15-16H,2,5,8,11-14,17-19H2,1H3,(H,21,22)/b4-3+,7-6+,10-9+,16-15+
InChIKeyJDKIKEYFSJUYJZ-MLPCWCQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,11,14,17-Eicosatetraenoic Acid (CAS 2271-31-0) Procurement Guide: Structural Identity, Comparator Landscape, and Evidence-Based Differentiation


5,11,14,17-Eicosatetraenoic acid (CAS 2271-31-0) is a C20:4 polyunsaturated fatty acid (PUFA) belonging to the eicosatetraenoic acid isomer family. Under this CAS registry, the compound is indexed as the all-cis (5c,11c,14c,17c) configuration, commonly known as juniperonic acid [1]. It is an omega-3 (n-3) structural isomer of the omega-6 fatty acid arachidonic acid (5,8,11,14-eicosatetraenoic acid) and the omega-3 isomer 8,11,14,17-eicosatetraenoic acid (bishomostearidonic acid). However, multiple vendors assign CAS 2271-31-0 to the all-trans (5E,11E,14E,17E) isomer ; researchers must verify stereochemical identity with the supplier before procurement, as biological activity is configuration-dependent.

Why 5,11,14,17-Eicosatetraenoic Acid Cannot Be Substituted by Arachidonic Acid or 8,11,14,17-ETA in Research and Industrial Applications


The eicosatetraenoic acid isomer class comprises several regioisomers with identical molecular formula (C20H32O2) but profoundly divergent biological functions [1]. Arachidonic acid (5,8,11,14-20:4, ω-6) serves as the primary precursor for pro-inflammatory prostaglandins and leukotrienes via COX and LOX pathways. In contrast, 5,11,14,17-eicosatetraenoic acid (juniperonic acid) contains a non-methylene-interrupted double bond system (Δ5 double bond separated from Δ11 by five methylene units), which fundamentally alters its enzymatic processing: it is not a substrate for classic pro-inflammatory eicosanoid biosynthesis and instead acts as a dual COX/LOX inhibitor of arachidonic acid oxygenation [2]. The 8,11,14,17-isomer (bishomostearidonic acid) is a metabolic intermediate of the omega-3 pathway that does not share the Δ5 structural motif. Consequently, these isomers are not interchangeable in any experiment measuring enzymatic conversion, inflammatory mediator production, lipid mediator profiling, or membrane phospholipid remodeling. The quantitative evidence below documents exactly where 5,11,14,17-eicosatetraenoic acid diverges from its closest analogs.

Quantitative Differentiation Evidence for 5,11,14,17-Eicosatetraenoic Acid: Head-to-Head and Cross-Study Comparator Data


Anti-Proliferative Potency Equivalent to Eicosapentaenoic Acid (EPA) in Bombesin-Stimulated Swiss 3T3 Fibroblasts

In a direct head-to-head comparison using Swiss 3T3 fibroblasts preloaded with fatty acids and stimulated with bombesin (a mitogenic neuropeptide), juniperonic acid (JA; Δ5c,11c,14c,17c-20:4) suppressed cell proliferation with potency equivalent to that of eicosapentaenoic acid (EPA; Δ5c,8c,11c,14c,17c-20:5). Cell proliferation was assessed by [³H]thymidine incorporation. The omega-6 structural analog sciadonic acid (Δ5c,11c,14c-20:3) showed no anti-proliferative activity, demonstrating that the omega-3 terminal double bond—rather than the polymethylene-interrupted structure alone—is responsible for this bioactivity [1]. This finding directly answers a key procurement question: if a researcher needs an omega-3 C20 PUFA with anti-proliferative activity, juniperonic acid matches EPA's potency, while sciadonic acid (a common co-occurring gymnosperm fatty acid) does not.

anti-proliferative activity omega-3 fatty acid cell proliferation assay EPA comparator

Suppression of Pro-Inflammatory Mediators in Murine RAW264.7 Macrophages: NO, IL-6, TNF-α, and iNOS

In murine RAW264.7 macrophages incubated with increasing concentrations of high-purity (>98%) juniperonic acid (JPA), dose-dependent suppression of multiple pro-inflammatory mediators was quantified: nitric oxide (NO) production was suppressed by up to 21%, interleukin-6 (IL-6) by up to 75%, tumor necrosis factor-α (TNF-α) by up to 30%, and inducible nitric oxide synthase (iNOS) expression by up to 44% [1]. Concurrently, JPA incorporation into cellular phospholipids was accompanied by a dose-dependent decrease in membrane arachidonic acid (AA) content, indicating competitive displacement of the pro-inflammatory substrate pool. A separate in vivo mouse ear edema model confirmed that JPA significantly suppressed inflammation measured by ear thickness and biopsy weight [1]. While arachidonic acid serves as the primary substrate for pro-inflammatory eicosanoid production (PGE2, LTB4), JPA diverts the system toward an anti-inflammatory phospholipid composition, representing a class-level functional opposition rather than mere potency difference.

anti-inflammatory macrophage nitric oxide IL-6 TNF-α iNOS

Superior Plasma Cholesterol Reduction by Biota Orientalis Seed Oil (Containing 5,11,14,17-20:4) Compared to α-Linolenic Acid-Rich Fat in Rats

In a controlled rat feeding study, Biota orientalis seed oil (BSO), which contains 5c,11c,14c,17c-eicosatetraenoic acid (20:4BSO) at 10.5% of total fatty acids alongside 5c,11c,14c-eicosatrienoic acid (20:3BSO), was compared head-to-head with fats rich in linoleic acid (LA) and α-linolenic acid (ALA). Both BSO- and ALA-rich diets decreased plasma total cholesterol, HDL-cholesterol, triglyceride, and phospholipid compared to the LA-rich diet. Critically, BSO was significantly more effective in reducing plasma cholesterol concentrations than the ALA-rich diet [1]. Furthermore, dietary BSO markedly decreased hepatic triglyceride concentration compared to both LA-rich and ALA-rich diets, and the proportion of arachidonic acid in liver phosphatidylcholine was lowest in the BSO-fed group [1]. These data indicate that the unique PUFA composition of BSO—driven by 5,11,14,17-20:4—exerts lipid-modulating effects that are quantitatively superior to those of ALA alone.

lipid metabolism plasma cholesterol triglyceride hepatic lipid rat model

Distinct Biosynthetic Origin via Δ5 Desaturase Confirms In Vivo Metabolic Identity Separate from 8,11,14,17-ETA

In a radiolabeled metabolic tracing study, [3-¹⁴C] eicosatrienoic acid (Δ11,14,17) was injected intracranially into 14-day-old rats. Analysis of brain fatty acids after 8 hours revealed that the tetraene fraction consisted predominantly of Δ5,11,14,17-20:4 (desaturated product) and its elongation product Δ7,13,16,19-22:4, together accounting for 61% of total radioactivity recovered in the tetraene fraction [1]. In contrast, Δ8,11,14,17-20:4 was formed only as a minor component (derived from retroconversion to 18:3 followed by re-elongation and desaturation), not through direct Δ8 desaturation of the injected precursor. This demonstrated the absence of Δ8 desaturase activity in the developing rat brain and confirmed that the metabolic fate of n-3 precursors in neural tissue preferentially generates the Δ5,11,14,17 isomer rather than the Δ8,11,14,17 isomer [1]. For researchers using in vivo models, this means that 5,11,14,17-20:4 is the endogenously relevant brain tetraene, not 8,11,14,17-20:4, which has direct implications for studies of neural PUFA metabolism.

biosynthesis Δ5 desaturase Δ8 desaturase developing brain fatty acid metabolism

Natural Abundance Restricted to Specific Gymnosperm and Marine Sources Enables Traceable Origin Verification vs. Ubiquitous Isomers

Unlike arachidonic acid (ubiquitous in animal phospholipids) and 8,11,14,17-eicosatetraenoic acid (widespread in marine organisms), the 5,11,14,17 isomer has a taxonomically restricted distribution. In Biota orientalis (Platycladus orientalis) seed oil, it constitutes 10.5% of total fatty acids [1]. It has also been identified in Podocarpus falcatus seeds (6% contribution), various Juniperus species (J. communis seed oil), and uniquely in green-lipped mussel (Perna canaliculus) lipid extract [2][3]. This restricted natural distribution serves as a practical differentiator: the presence of 5,11,14,17-20:4 in a sample can be used to verify the authenticity of gymnosperm-derived oils or green-lipped mussel extracts, whereas arachidonic acid and 8,11,14,17-ETA cannot serve as origin-specific markers due to their broad phylogenetic distribution.

natural occurrence Biota orientalis gymnosperm chemotaxonomy green-lipped mussel

Optimal Research and Industrial Application Scenarios for 5,11,14,17-Eicosatetraenoic Acid Based on Comparative Evidence


Omega-3 Anti-Proliferative Mechanism Studies Requiring EPA-Equivalent Potency Without EPA's 5,8,11,14,17 Pentaene Structure

In cell proliferation assays using bombesin-stimulated Swiss 3T3 fibroblasts, 5,11,14,17-20:4 (juniperonic acid) provides anti-proliferative potency equivalent to EPA, while its omega-6 structural analog sciadonic acid is inactive [1]. This makes juniperonic acid an ideal tool for dissecting the structural requirements of omega-3-mediated anti-proliferative signaling. Unlike EPA, which contains five double bonds and can generate its own suite of eicosanoid metabolites (resolvins, 3-series prostaglandins), juniperonic acid's tetraene structure with a non-methylene-interrupted double bond system limits its conversion to downstream lipid mediators, allowing cleaner interrogation of membrane incorporation-dependent signaling mechanisms.

Inflammation Research Requiring Simultaneous Multi-Mediator Suppression with COX-2 Upregulation Paradox

For macrophage inflammation models, juniperonic acid uniquely suppresses NO, IL-6, TNF-α, and iNOS (up to 21%, 75%, 30%, and 44% respectively) while simultaneously inducing COX-2 overexpression that doubles PGE2 production [2]. This paradoxical profile—anti-inflammatory cytokine suppression concurrent with COX-2/PGE2 axis activation—cannot be replicated by arachidonic acid (which drives pro-inflammatory eicosanoid synthesis) or EPA/DHA (which generally suppress both cytokine and eicosanoid production). Researchers studying resolution of inflammation, COX-2 biology, or PGE2 signaling in wound healing and immune regulation will find this compound provides a unique pharmacological profile unavailable from common omega-3 alternatives.

In Vivo Lipid Metabolism Studies Targeting Superior Hepatic Triglyceride Reduction and Cholesterol Lowering

Dietary intervention studies in rats demonstrate that Biota orientalis seed oil (containing 5,11,14,17-20:4 at 10.5%) reduces plasma cholesterol more effectively than α-linolenic acid-rich diets and markedly decreases hepatic triglyceride concentration compared to both LA-rich and ALA-rich diets [3]. For nutraceutical development programs targeting non-alcoholic fatty liver disease (NAFLD) or hypercholesterolemia, the juniperonic acid-containing BSO fraction provides lipid-modulating efficacy that exceeds that of conventional plant omega-3 sources (ALA). Importantly, BSO also produces the greatest reduction in liver phospholipid arachidonic acid content, suggesting a mechanism involving AA displacement that is not achievable with ALA supplementation alone.

Neuroscience PUFA Metabolism Studies Requiring the Endogenously Relevant Brain Tetraene Isomer

In developing rat brain, metabolic tracing experiments confirm that endogenous n-3 PUFA elongation/desaturation produces 5,11,14,17-20:4 as the predominant tetraene (61% of tetraene fraction), not 8,11,14,17-20:4, due to the absence of Δ8 desaturase activity [4]. Researchers investigating neural PUFA metabolism, brain development, or the role of non-methylene-interrupted fatty acids in neuronal membrane function must use 5,11,14,17-20:4 to accurately represent the physiologically synthesized isomer. Procurement of 8,11,14,17-ETA for neural studies would introduce an isomer that is not the major endogenous product of the brain's fatty acid metabolic machinery, potentially confounding conclusions about pathway activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,11,14,17-Eicosatetraenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.